molecular formula C15H16N4O2S B2747128 N-(1-cyanobutyl)-3-methyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1259218-59-1

N-(1-cyanobutyl)-3-methyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2747128
M. Wt: 316.38
InChI Key: JGYDZAKXHVRXDU-UHFFFAOYSA-N
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Description

The compound “N-(1-cyanobutyl)-3-methyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains functional groups such as amide, nitrile, and sulfanyl groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazoline ring, a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic, is a key feature of this molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid . The amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and nitrile groups could make this compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. If it’s reactive, it could pose risks related to chemical burns or reactions .

properties

IUPAC Name

N-(1-cyanobutyl)-3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-4-10(8-16)17-13(20)9-5-6-11-12(7-9)18-15(22)19(2)14(11)21/h5-7,10H,3-4H2,1-2H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDZAKXHVRXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-3-methyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide

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